molecular formula C11H21Br B13311592 1-Bromo-4-(2-methylbutan-2-yl)cyclohexane

1-Bromo-4-(2-methylbutan-2-yl)cyclohexane

Cat. No.: B13311592
M. Wt: 233.19 g/mol
InChI Key: RNONCKYTEZWKKV-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methylbutan-2-yl)cyclohexane is a brominated cyclohexane derivative featuring a bulky 2-methylbutan-2-yl (tert-pentyl) substituent at the 4-position of the cyclohexane ring.

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-bromo-4-(2-methylbutan-2-yl)cyclohexane

InChI

InChI=1S/C11H21Br/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10H,4-8H2,1-3H3

InChI Key

RNONCKYTEZWKKV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(2-methylbutan-2-yl)cyclohexane can be achieved through several methods. One common approach involves the bromination of 4-(2-methylbutan-2-yl)cyclohexane using bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the bromine selectively attaching to the first carbon of the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-methylbutan-2-yl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-(2-methylbutan-2-yl)cyclohexanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-(2-methylbutan-2-yl)cyclohexene.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: 4-(2-methylbutan-2-yl)cyclohexanol.

    Elimination: 4-(2-methylbutan-2-yl)cyclohexene.

    Oxidation: Corresponding ketones or carboxylic acids.

Scientific Research Applications

1-Bromo-4-(2-methylbutan-2-yl)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-methylbutan-2-yl)cyclohexane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclohexane ring provides structural stability. The 2-methylbutan-2-yl group can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent (Position 4) Key Properties/Data
1-Bromo-4-(tert-butyl)cyclohexane C₁₀H₁₉Br 219.16 tert-butyl Yield: 55% (synthesis via deaminative bromination); Rf = 0.62 (100% PE)
1-Bromo-4-isopropylcyclohexane C₉H₁₇Br 205.14 isopropyl Monoisotopic mass: 204.051; ChemSpider ID: 40043024
1-Bromo-4-(trifluoromethyl)cyclohexane C₇H₁₀BrF₃ 231.06 trifluoromethyl Liquid at room temperature; storage: 4°C; PubChem CID: 64753896
1-Bromo-4-(2-methylbutan-2-yl)cyclohexane C₁₁H₂₁Br 233.19* 2-methylbutan-2-yl *Theoretical molecular weight; steric hindrance likely impacts reactivity and yield

Notes:

  • Electronic Effects : The trifluoromethyl group (in ) introduces strong electron-withdrawing effects, contrasting with the electron-donating nature of alkyl substituents (tert-butyl, isopropyl, tert-pentyl). This difference significantly alters reactivity in cross-coupling or electrophilic substitution reactions .

Key Research Findings

  • Steric Hindrance : The tert-pentyl group’s size may hinder reactions at the bromine site, necessitating optimized conditions (e.g., elevated temperatures or bulky bases).
  • Comparative Reactivity :
    • Trifluoromethyl analogs (e.g., ) exhibit distinct reactivity due to electron-withdrawing effects, favoring nucleophilic aromatic substitution over alkylation.
    • Alkyl-substituted analogs (tert-butyl, isopropyl) are more suited for radical or coupling reactions .

Biological Activity

1-Bromo-4-(2-methylbutan-2-yl)cyclohexane is an organobromine compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. The unique structural features of this compound, including the bulky 2-methylbutan-2-yl group, may influence its interactions with biological targets, leading to varied effects on enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. Preliminary studies have shown that compounds with similar structures demonstrate varying degrees of inhibition against key enzymes involved in metabolic pathways. For instance, studies have highlighted its potential inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Enzyme Inhibition Type IC50 (μM)
Cyclin-dependent kinase 2 (CDK2)Competitive0.199
Cyclin-dependent kinase 4 (CDK4)Competitive0.114

Receptor Binding Studies

The binding affinity of this compound to various receptors has also been investigated. Its structural similarities to known ligands suggest that it might interact with neurotransmitter receptors or other pharmacologically relevant targets. The steric effects of the substituent group may enhance or diminish binding affinity depending on the receptor's active site configuration .

Case Study: Enzyme Interaction

In a study examining the interaction of organobromine compounds with CDKs, it was found that modifications in substituent groups significantly affected enzyme binding and activity. The bulky nature of the 2-methylbutan-2-yl group was noted to provide unique steric hindrance that altered the binding dynamics compared to simpler analogs like 1-Bromo-4-methylcyclohexane .

Pharmacological Applications

The potential applications of this compound in drug development are promising. Its ability to inhibit specific enzymes involved in cancer proliferation suggests a role in developing therapeutic agents for cancer treatment. Furthermore, its unique reactivity patterns may facilitate the design of novel compounds targeting specific biological pathways .

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